![molecular formula C11H20N2O2 B1377972 Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate CAS No. 1427359-44-1](/img/structure/B1377972.png)

Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(6-13)9(7)12/h7-9H,4-6,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXZHHKGGSODLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(C1)C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space. Molecules possessing three-dimensional, rigid scaffolds are of particular interest as they can offer improved metabolic stability, and target selectivity. Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, a bicyclic amine, represents a key building block in the synthesis of such complex molecules. Its constrained bicyclic structure provides a unique conformational rigidity that is highly sought after in the design of new therapeutic agents. This guide offers a detailed examination of the core physical and chemical properties of this compound, providing essential data and methodologies for its effective use in research and development.

Molecular Structure and Key Identifiers

The fundamental architecture of this compound is a strained bicyclic system. The stereochemistry of the amino group relative to the bicyclic core is a critical feature, leading to the existence of endo and exo isomers. It is imperative for researchers to distinguish between these isomers, as their spatial arrangement can significantly influence their physical properties and biological activity.

Table 1: Key Identifiers and Structural Information

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O₂ |

| Molecular Weight | 212.29 g/mol |

| CAS Number (Unspecified Stereochemistry) | 1427359-44-1[1] |

| endo Isomer CAS Number | 1250997-08-0[2] |

| exo Isomer CAS Number | Not explicitly found in searches |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in synthetic chemistry and drug development. These properties dictate its behavior in various chemical environments and biological systems.

Physical State and Appearance

At room temperature, this compound is typically a solid.

Boiling and Melting Points

The boiling point of the compound has been reported to be 294.8 ± 33.0 °C at 760 mmHg. However, the melting point is not consistently reported in publicly available literature, with most sources indicating "no data available." This lack of data highlights the need for empirical determination.

Table 2: Thermal Properties

| Property | Value |

| Boiling Point | 294.8 ± 33.0 °C at 760 mmHg |

| Melting Point | Data not available |

Solubility

Spectral Data and Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific spectral data for this exact compound is not widely published, several suppliers indicate the availability of NMR, HPLC, and LC-MS data.[1][4][5] Researchers should request this information directly from the supplier or perform their own analyses.

Handling, Storage, and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

Safety Precautions

This compound is known to cause skin, eye, and respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Storage Conditions

To ensure stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container.[2] Several suppliers recommend refrigeration at 2-8°C.[1] It is advisable to store it under an inert atmosphere to prevent degradation.

Stability

The Boc protecting group is stable under a wide range of conditions but is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[7] The compound is generally stable under basic conditions and in the presence of many nucleophiles.[3]

Experimental Protocols for Physical Property Determination

The following section outlines standard experimental procedures for determining key physical properties. These protocols are designed to be self-validating and provide a framework for researchers to generate reliable data.

Melting Point Determination

The melting point is a critical indicator of purity.[8][9]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry.[8] Grind a small amount of the solid into a fine powder.[8] Pack the powder into a capillary tube to a height of 2-3 mm.[10]

-

Initial Determination: Place the capillary tube in a melting point apparatus and heat at a moderate rate to quickly determine an approximate melting range.[10]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[10]

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[10]

Solubility Assessment

A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis.

Workflow for Solubility Assessment

Caption: Workflow for assessing the solubility of a compound.

Step-by-Step Protocol:

-

Preparation: Place a small, known amount (e.g., 1-5 mg) of the compound into a series of small vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Mixing: Vigorously mix the contents of each vial using a vortex mixer or sonicator.

-

Observation: Visually inspect each vial for the dissolution of the solid.

-

Classification: Classify the solubility as soluble, partially soluble, or insoluble. For soluble samples, you can proceed with incremental additions of the compound to determine an approximate saturation point.

Purification and Analysis

High purity of this compound is essential for its use in drug discovery and development.

Purification Methods

Column chromatography is a common method for purifying compounds of this nature.

Workflow for Column Chromatography Purification

Caption: Workflow for the purification of a compound by column chromatography.

Analytical Techniques

A combination of analytical techniques should be employed to confirm the identity and purity of the compound.

-

High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and for purification on a smaller scale.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity and the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the amine (N-H) and the carbamate (C=O).

Conclusion

This compound is a valuable building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. A comprehensive understanding of its physical properties is fundamental to its effective use. This guide has provided a detailed overview of its known properties, as well as standardized protocols for the experimental determination of key physical parameters. By following these guidelines, researchers can ensure the quality and consistency of their starting materials, which is a critical step in the rigorous process of drug discovery and development.

References

-

PubChem. (n.d.). Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

Sources

- 1. 1427359-44-1|this compound|BLD Pharm [bldpharm.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. benchchem.com [benchchem.com]

- 4. N/A|tert-Butyl exo-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate|BLD Pharm [bldpharm.com]

- 5. 1427359-44-1 | this compound | Other Aliphatic Heterocycles | Ambeed.com [ambeed.com]

- 6. Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate | C10H18N2O2 | CID 50986414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Structural Analysis of 3-Boc-6-amino-3-azabicyclo[3.1.1]heptane

Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.1]heptane Scaffold

Overview of Bicyclic Scaffolds in Modern Drug Discovery

In the landscape of modern medicinal chemistry, there is a persistent drive to "escape from flatland"—a strategic shift away from planar, aromatic structures toward more three-dimensional, sp³-rich molecular architectures. Bicyclic scaffolds are at the forefront of this movement, offering rigid conformational constraint that can pre-organize substituents into well-defined vectors for optimal interaction with biological targets. This rigidity often leads to enhanced binding affinity, improved selectivity, and more favorable physicochemical properties compared to their more flexible acyclic or monocyclic counterparts.

The Unique Conformational Constraints and Vectorial Properties of the 3-Azabicyclo[3.1.1]heptane Core

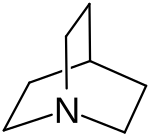

The 3-azabicyclo[3.1.1]heptane framework is a particularly compelling scaffold, serving as a non-classical, conformationally restricted isostere of piperidine, one of the most ubiquitous heterocycles in approved drugs.[1][2][3][4] Its rigid structure, dictated by the fusion of a six-membered piperidine ring with a cyclobutane ring, presents substituents at the C6 position with a distinct spatial orientation. Unlike the flexible chair-boat conformations of piperidine, the 3-azabicyclo[3.1.1]heptane core locks functional groups into specific axial- or equatorial-like positions, minimizing conformational entropy loss upon binding and providing novel structural vectors for exploration.[3][4] This unique topology has been explored for its potential to mimic meta-substituted aromatic rings, offering a saturated, patent-free alternative with potentially improved properties like aqueous solubility.[5][6]

Role of the Boc-Protecting Group and the C6-Amino Moiety in Synthetic Strategy and Target Engagement

The subject of this guide, 3-Boc-6-amino-3-azabicyclo[3.1.1]heptane, is a bifunctional building block of significant interest.

-

The C6-Amino Group: This primary amine serves as a crucial handle for synthetic elaboration. It can be readily derivatized to form amides, sulfonamides, ureas, or used in reductive amination to introduce a wide array of substituents, enabling chemists to probe the specific steric and electronic requirements of a target's binding pocket.

-

The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group on the bridgehead nitrogen (N3) is a cornerstone of modern organic synthesis. It renders the nitrogen nucleophilic, preventing unwanted side reactions during the functionalization of the C6-amino group. Its key advantage is its stability under a wide range of conditions and its facile, orthogonal removal under acidic conditions, which regenerates the secondary amine for further modification.[7]

Objectives of this Guide: A Multi-modal Approach to Unambiguous Structural Elucidation

The precise three-dimensional structure, including stereochemistry and conformation, is inextricably linked to biological function. An error in structural assignment can derail a research program. This guide provides a comprehensive, multi-technique framework for the unambiguous structural analysis of 3-Boc-6-amino-3-azabicyclo[3.1.1]heptane. As a Senior Application Scientist, my objective is not merely to list protocols but to explain the causal logic behind the selection of each analytical technique, the critical parameters for data acquisition, and the systematic interpretation of the resulting data. We will proceed through a logical workflow, from initial molecular weight confirmation to the definitive mapping of its atomic connectivity and spatial arrangement.

Fundamental Physicochemical Properties and Handling

A foundational understanding of the molecule's basic properties is essential for its proper handling, storage, and preparation for analysis.

| Property | Value | Source |

| Chemical Name | tert-butyl (3-azabicyclo[3.1.1]heptan-6-yl)carbamate | [8] |

| Molecular Formula | C₁₁H₂₀N₂O₂ | |

| Molecular Weight | 212.29 g/mol | Calculated |

| CAS Number | 1363382-46-0 | [8] |

| Appearance | Solid | |

| Purity | Typically >95% | |

| Storage | Room Temperature, store in a dry place |

Stability and Handling: Boc-protected amines are generally stable solids. However, they are sensitive to strong acids, which will cleave the Boc group. Therefore, storage in a neutral, dry environment is critical. For analytical purposes, dissolution in common deuterated solvents like CDCl₃, DMSO-d₆, or MeOD is standard.

Mass Spectrometry (MS): The First Line of Molecular Verification

Rationale: Why MS is Essential for Initial Confirmation

Mass spectrometry is the first and most direct method to confirm the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solution should be sonicated briefly to ensure complete dissolution.

-

Instrumentation:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the method of choice. The two nitrogen atoms in the molecule are basic and readily accept a proton.

-

Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high mass accuracy.

-

-

Data Acquisition: Infuse the sample solution directly or via a short liquid chromatography (LC) run into the mass spectrometer. Acquire data in full scan mode over a mass range of m/z 50-500.

Data Interpretation

-

Expected [M+H]⁺ Adduct: The primary ion expected in the positive ESI spectrum is the protonated molecule, [M+H]⁺. For C₁₁H₂₀N₂O₂, the theoretical exact mass of the neutral molecule is 212.1525. The expected m/z for the protonated species [C₁₁H₂₁N₂O₂]⁺ is 212.1525 + 1.0073 = 213.1598 . Observation of a peak at this m/z with high accuracy confirms the elemental composition.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion. For Boc-protected amines, characteristic fragmentation patterns are observed.[9] The most common fragmentation involves the loss of moieties from the Boc group.

-

Loss of isobutylene (56 Da): A neutral loss of C₄H₈ (isobutylene) via a McLafferty-like rearrangement is a hallmark of Boc-protected amines, leading to a carbamic acid intermediate which then readily decarboxylates.[10][11]

-

Loss of tert-butyl cation (57 Da): Cleavage can result in the loss of the tert-butyl cation, [C₄H₉]⁺, at m/z 57.

-

Loss of Boc group (100 Da): The entire Boc group (C₅H₈O₂) can be lost, resulting in an [M+H-100]⁺ fragment.

-

Visualization: MS Fragmentation Pathway

Caption: A logical workflow for structure elucidation using 2D NMR techniques.

X-Ray Crystallography: The Unambiguous Solid-State Conformation

When to Pursue Crystallography: The Gold Standard

While NMR provides a detailed picture of the molecule's structure in solution, single-crystal X-ray crystallography provides an unambiguous, high-resolution map of the atomic positions in the solid state. [12]It is the ultimate "gold standard" for confirming absolute and relative stereochemistry, bond lengths, bond angles, and torsional angles. [13][14]If a high-quality single crystal can be obtained, this technique should be pursued to definitively validate the structural and stereochemical assignment made by NMR. [15]

Protocol: From Crystal Growth to Data Refinement

-

Crystal Growth (The Crucial, Often Difficult Step):

-

Dissolve the purified compound in a minimal amount of a good solvent.

-

Slowly introduce a "poor" solvent in which the compound is less soluble. Common techniques include slow evaporation, vapor diffusion (placing a vial of the sample solution inside a sealed jar containing the anti-solvent), or slow cooling of a saturated solution.

-

Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol/ether, dichloromethane/pentane) to find conditions that yield diffraction-quality single crystals.

-

-

Data Collection: A suitable crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector. [12]3. Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to yield the final crystal structure.

Interpreting the Crystal Structure

The output of a crystallographic experiment is a 3D model of the molecule. This allows for:

-

Absolute Confirmation of Stereochemistry: Unambiguously determines the exo vs. endo orientation of the C6-amino group.

-

Precise Geometric Parameters: Provides exact measurements of bond lengths and angles, which can reveal the effects of ring strain in the bicyclic system.

-

Intermolecular Interactions: Shows how the molecules pack in the crystal lattice, revealing hydrogen bonding networks involving the NH₂ and carbamate groups.

Integrated Structural Verification Workflow

A confident structural assignment relies not on a single piece of data, but on the convergence of evidence from multiple, orthogonal techniques. The workflow below illustrates a robust, self-validating system for structural verification.

Caption: Integrated workflow for the structural verification of a novel chemical entity.

Conclusion: A Framework for Confident Structural Assignment

The structural analysis of 3-Boc-6-amino-3-azabicyclo[3.1.1]heptane is a multi-faceted process that demands a systematic and evidence-based approach. By integrating High-Resolution Mass Spectrometry for elemental composition, a full suite of 1D and 2D NMR experiments for constitutional and configurational assignment, and, when possible, single-crystal X-ray crystallography for ultimate stereochemical and conformational proof, researchers can achieve an unambiguous and robust structural characterization. This rigorous validation is not merely an academic exercise; it is the essential foundation upon which all subsequent medicinal chemistry, drug development, and biological studies are built, ensuring the integrity and reproducibility of the scientific endeavor.

References

-

I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023, June 11). Reddit. Retrieved January 4, 2026, from [Link]

-

Sureshbabu, V. V., & Tantry, S. J. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(10), 1147-1157. Retrieved January 4, 2026, from [Link]

-

Grygorenko, O. O., et al. (2019). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 21(18), 7249-7252. Retrieved January 4, 2026, from [Link]

-

Jorgensen, W. L., & Anderson, K. S. (2015). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 25(21), 4824-4827. Retrieved January 4, 2026, from [Link]

-

Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Retrieved January 4, 2026, from [Link]

-

Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition, 64(37), e202505519. Retrieved January 4, 2026, from [Link]

-

Sharma, R., et al. (2022). Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry, 13(2), 135-144. Retrieved January 4, 2026, from [Link]

-

Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. (n.d.). Thieme Connect. Retrieved January 4, 2026, from [Link]

-

Mykhailiuk, P. K. (2022). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. Retrieved January 4, 2026, from [Link]

-

Moser, A. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved January 4, 2026, from [Link]

-

Design and Synthesis of Novel Scaffolds and Building Blocks. (n.d.). IRIS. Retrieved January 4, 2026, from [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

-

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | 1427460-12-5. (n.d.). AA Blocks. Retrieved January 4, 2026, from [Link]

-

Studies Concerning the Electrophilic Amino-Alkene Cyclisation for the Synthesis of Bicyclic Amines. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]

-

Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. Retrieved January 4, 2026, from [Link]

-

Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. (n.d.). AIR Unimi. Retrieved January 4, 2026, from [Link]

-

Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Retrieved January 4, 2026, from [Link]

-

General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023). ResearchGate. Retrieved January 4, 2026, from [Link]

-

X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2025). ResearchGate. Retrieved January 4, 2026, from [Link]

-

X-ray crystallography. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry [eurjchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-Boc-6-amino-3-azabicyclo[3.1.1]heptane: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. Beyond a mere presentation of data, this guide offers insights into the structural rationale behind the observed spectroscopic features, grounded in the rigid, bicyclic nature of the scaffold. Detailed experimental protocols, data summary tables, and explanatory diagrams are provided to ensure both clarity and reproducibility, establishing a benchmark for the analytical characterization of this important synthetic intermediate.

Introduction: The Structural Significance of a Constrained Scaffold

The 3-azabicyclo[3.1.1]heptane framework has garnered significant attention in drug discovery as a conformationally restricted bioisostere for the ubiquitous piperidine ring. Its rigid, bridged structure locks the embedded six-membered ring into a defined spatial arrangement, which can lead to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. The title compound, N-Boc-6-amino-3-azabicyclo[3.1.1]heptane, serves as a versatile bifunctional building block, offering orthogonal protecting groups that allow for selective chemical elaboration at either the C6-amino group or the C3-aza position.

Accurate and comprehensive characterization of such building blocks is paramount. It ensures the structural integrity of the scaffold before its incorporation into complex target molecules, a critical step for both research reproducibility and regulatory compliance. This guide provides an in-depth examination of the key spectroscopic data that unequivocally confirms the identity and purity of this compound.

Molecular Identity and Physicochemical Properties

The foundational step in any analytical endeavor is the confirmation of the molecule's basic properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 1427359-44-1 | [1] |

| Molecular Formula | C₁₁H₂₀N₂O₂ | [2] |

| Molecular Weight | 212.29 g/mol | [2] |

Below is a diagram of the molecular structure with atom numbering used for subsequent spectroscopic assignments.

Caption: Atom Numbering for Spectroscopic Assignment

In-Depth Spectroscopic Analysis

The following sections provide a detailed breakdown and interpretation of the primary spectroscopic data used to characterize N-Boc-6-amino-3-azabicyclo[3.1.1]heptane.

¹H NMR Spectroscopy: Probing the Rigid Framework

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a constrained bicyclic system like this, ¹H NMR provides a wealth of information regarding the spatial arrangement of protons.

Expertise & Experience: The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical. While CDCl₃ is standard, DMSO-d₆ can be advantageous for resolving exchangeable protons like those on the primary amine (-NH₂) and any residual N-H protons, which would appear as broader signals. The rigid, boat-like conformation of the six-membered ring in the 3-azabicyclo[3.1.1]heptane system leads to distinct chemical shifts for axial and equatorial protons, and the coupling constants (J-values) provide direct evidence of their dihedral angles.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Utilize a standard pulse program for ¹H acquisition. A spectral width of approximately 12 ppm, centered around 5 ppm, is typically sufficient.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Data Interpretation:

While the exact peak list for the title compound is not publicly available in the cited literature, the spectral data for a very closely related analogue, tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, provides a reliable template for interpreting the core scaffold's signals.[3]

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~4.0 - 3.8 | Broad Multiplet | 2H | H2, H4 (axial) | Protons adjacent to the Boc-protected nitrogen are deshielded. The broadness is due to conformational exchange on the NMR timescale, often observed in Boc-protected amines. |

| ~3.6 - 3.4 | Multiplet | 2H | H2, H4 (equatorial) | Similar to the axial protons but typically shifted slightly upfield. |

| ~3.2 | Multiplet | 1H | H6 | This proton is at the base of the amino group and its chemical shift is influenced by the electron-withdrawing nature of the nitrogen. |

| ~2.5 | Broad Singlet | 2H | H1, H5 (bridgehead) | The bridgehead protons are unique and often appear as a broad signal due to multiple small couplings. |

| ~2.0 - 1.8 | Multiplet | 2H | H7 (geminal) | These are the methylene protons of the bridging cyclobutane ring. They will exhibit geminal coupling to each other and smaller couplings to the bridgehead protons. |

| ~1.6 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is variable and depends on concentration and solvent. They often appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen. |

| 1.45 | Singlet | 9H | -C(CH₃ )₃ | The classic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire on a 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (e.g., 101 MHz).

-

Parameters: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A spectral width of ~220 ppm is standard.

-

Referencing: The spectrum is referenced to the solvent peak (CDCl₃: δ 77.16 ppm).

Table 2: Expected ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| ~155.0 | Boc C=O | The carbonyl carbon of the carbamate is highly deshielded. |

| ~79.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~52.0 | C2, C4 | Carbons adjacent to the nitrogen of the azabicycle. |

| ~48.0 | C6 | The carbon bearing the amino group. |

| ~35.0 | C1, C5 | The bridgehead carbons. |

| ~30.0 | C7 | The methylene carbon of the cyclobutane bridge. |

| 28.4 | C(C H₃)₃ | The three equivalent methyl carbons of the Boc group. |

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers clues to the structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental composition.[4]

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Interpretation:

-

Expected HRMS: For C₁₁H₂₀N₂O₂, the calculated exact mass for the [M+H]⁺ ion is 213.1598. The experimentally observed mass should be within 5 ppm of this value to confirm the molecular formula.

-

Fragmentation: A key fragmentation pathway in ESI-MS for Boc-protected amines is the loss of the tert-butyl group (56 Da) or isobutylene, followed by the loss of CO₂ (44 Da), or the loss of the entire Boc group (100 Da).

Sources

- 1. Synthonix, Inc > Synthons > tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate - [B82164] [synthonix.com]

- 2. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. N/A|tert-Butyl exo-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to BI-9740: A Potent and Selective Cathepsin C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-9740, identified by CAS number 1427359-44-1, is a potent, selective, and orally bioavailable inhibitor of Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI).[1][2] Cathepsin C is a lysosomal cysteine protease that plays a crucial role in the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2][3][4] These NSPs are key mediators of tissue damage and inflammation in a variety of diseases. By inhibiting Cathepsin C, BI-9740 effectively reduces the activity of these downstream proteases, offering a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.[1][3][5] This technical guide provides a comprehensive overview of the chemical, pharmacological, and experimental aspects of BI-9740.

Chemical and Physicochemical Properties

While the definitive chemical structure and a detailed synthesis protocol for BI-9740 are proprietary, a patent application provides information on substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides as inhibitors of Cathepsin C, which likely encompasses the structure of BI-9740.[1]

Physicochemical Characteristics:

| Property | Value | Reference |

| Solubility | High at pH 2.2, 4.5, and 7 | [1] |

| MDCK Permeability (PappAB @ 1µM) | 6.1 x 10-6 cm/s | [1] |

| MDCK Efflux Ratio | 9.6 | [1] |

| Plasma Protein Binding (Human) | 98.5% | [1] |

| Plasma Protein Binding (Mouse) | 97.7% | [1] |

| Plasma Protein Binding (Rat) | 99.9% | [1] |

Mechanism of Action

BI-9740 exerts its pharmacological effect through the direct inhibition of Cathepsin C.[1] Cathepsin C is responsible for the proteolytic removal of an N-terminal dipeptide from the inactive zymogen forms of NSPs within the bone marrow during neutrophil maturation.[3][4] This cleavage event is essential for their activation. By binding to and inhibiting Cathepsin C, BI-9740 prevents the activation of NE, CG, and PR3.[1][2] This leads to a systemic reduction in the activity of these damaging proteases in circulating neutrophils.[1][3]

Caption: Mechanism of BI-9740 in inhibiting Cathepsin C and reducing active NSPs.

Pharmacological Properties

In Vitro Activity

BI-9740 is a highly potent inhibitor of human Cathepsin C with an IC50 of 1.8 nM.[1][2] It demonstrates excellent selectivity, being over 1,500 times more selective for Cathepsin C than for related proteases such as Cathepsins B, F, H, K, L, and S.[1][2] In a cellular context, BI-9740 effectively inhibits the production of active neutrophil elastase in the human U937 cell line with an IC50 of 5.4 nM.[1][2]

In Vitro Potency and Selectivity of BI-9740:

| Target | IC50 | Selectivity vs. Cathepsin C | Reference |

| Human Cathepsin C | 1.8 nM | - | [1][2] |

| Mouse Cathepsin C | 0.6 nM | - | [3] |

| Rat Cathepsin C | 2.6 nM | - | [3] |

| Human Cathepsin B | >100 µM | >55,555-fold | [1] |

| Human Cathepsin F | >100 µM | >55,555-fold | [1] |

| Human Cathepsin H | >100 µM | >55,555-fold | [1] |

| Human Cathepsin K | 3.5 µM | >1,944-fold | [1] |

| Human Cathepsin L | >30 µM | >16,666-fold | [1] |

| Human Cathepsin S | 32.6 µM | >18,111-fold | [1] |

| NE activity in U937 cells | 5.4 nM | - | [1][2] |

In Vivo Activity and Pharmacokinetics

BI-9740 exhibits favorable pharmacokinetic properties across multiple species, including mouse, rat, and minipig, and is orally bioavailable.[1] In a mouse model, oral administration of BI-9740 for 11 consecutive days led to the elimination of active neutrophil elastase in peripheral neutrophils with an ED50 of 0.05 mg/kg once daily.[1] The levels of active Cathepsin G and Proteinase 3 were also similarly reduced.[1] In a rat model of heart transplantation, oral administration of 20 mg/kg BI-9740 for 12 days significantly reduced the activity of NE and CatG in bone marrow lysates.[3]

In Vivo Pharmacokinetic Parameters of BI-9740:

| Species | Clearance (%QH) | Mean Residence Time (h) | tmax (h) | Cmax (nM) | Bioavailability (F%) | Vss (L/kg) |

| Mouse | 5 | 2 | 0.3 | 655 | 100 | 0.54 |

| Rat | 0.6 | 5 | 1.4 | 5,590 | 72 | 0.12 |

| Minipig | 4 | 3.7 | 2.5 | 283 | 30 | 0.38 |

| Data from opnMe.com by Boehringer Ingelheim[1] |

Experimental Protocols

In Vivo Mouse Model for Neutrophil Elastase Activity

This protocol describes a method to assess the in vivo efficacy of BI-9740 in a mouse model of LPS-induced lung inflammation.[1]

Workflow:

Sources

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pharmacological inhibition of the cysteine protease cathepsin C improves graft function after heart transplantation in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Cathepsin C in PR3-ANCA Vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereochemistry of 6-amino-3-azabicyclo[3.1.1]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-azabicyclo[3.1.1]heptane scaffold is a rigid, three-dimensional piperidine isostere that has garnered significant attention in medicinal chemistry. Its unique conformational constraints offer a powerful strategy to orient substituents in well-defined vectors, enabling precise interactions with biological targets. The introduction of an amino group at the C-6 position creates a chiral center, adding a layer of stereochemical complexity that is critical for pharmacological activity. This guide provides a comprehensive analysis of the stereochemistry of 6-amino-3-azabicyclo[3.1.1]heptane derivatives, covering conformational analysis, stereoisomerism, stereoselective synthesis, and analytical techniques for stereochemical assignment. The profound impact of stereochemistry on biological outcomes is discussed, offering field-proven insights for drug development professionals.

The 3-Azabicyclo[3.1.1]heptane Core: A Privileged Scaffold

The bicyclo[3.1.1]heptane framework is a structurally rigid motif found in numerous natural products and pharmaceutical agents.[1] Its defining feature is a six-membered ring constrained by a one-carbon bridge, which locks the ring into a puckered geometry, significantly limiting its conformational flexibility.[1][2] Replacing the C-3 carbon with a nitrogen atom to form the 3-azabicyclo[3.1.1]heptane core introduces a key site for chemical modification while retaining the desirable three-dimensional character. This scaffold has been successfully employed as a nonclassical isostere for piperidine and pyridine rings, often leading to improved physicochemical properties such as solubility and metabolic stability.[3][4]

The true value of this scaffold in drug design lies in its ability to project substituents into specific and predictable regions of three-dimensional space, a critical factor for optimizing interactions with complex biological targets like enzymes and receptors.[4]

Conformational Analysis and Inherent Strain

The bicyclo[3.1.1]heptane system is characterized by significant ring strain due to deviations from ideal sp³ hybridized bond angles.[2] Unlike a simple cyclohexane, which can readily interconvert between chair conformations, the bicyclic system is much more rigid. The six-membered ring can be described as adopting a distorted chair or boat-like conformation.[4]

Computational studies and X-ray crystallography of analogous systems reveal this inherent puckered geometry.[2] This rigidity is a double-edged sword; while it reduces the entropic penalty of binding to a biological target, it also presents synthetic challenges. A thorough understanding of the scaffold's preferred conformations is paramount for the rational design of derivatives with optimized biological activity.[1]

Stereoisomerism in 6-amino-3-azabicyclo[3.1.1]heptane

The introduction of an amino group at the C-6 position, along with the inherent chirality of the bicyclic core, gives rise to a rich stereochemical landscape.

Chiral Centers and Possible Stereoisomers

The 6-amino-3-azabicyclo[3.1.1]heptane core contains multiple stereocenters. The bridgehead carbons (C1 and C5) are chiral, and the C-6 carbon bearing the amino group is also a stereocenter. This results in the possibility of multiple diastereomers and enantiomers.

Endo and Exo Isomerism

A critical stereochemical descriptor for bridged ring systems is the endo/exo nomenclature. This specifies the relative orientation of a substituent on the ring.[5]

-

Exo Isomer: The substituent is oriented anti, or away from, the longest bridge (the C1-C7-C5 bridge in this case).

-

Endo Isomer: The substituent is oriented syn, or toward, the longest bridge.[5]

In the context of 6-amino-3-azabicyclo[3.1.1]heptane, the amino group can exist in either the exo or endo position, leading to two distinct diastereomers. These diastereomers possess different spatial arrangements and, consequently, can exhibit vastly different chemical and biological properties.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one () for sale [vulcanchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: EXO ENDO ,,,UNDERSTAND STEREOCHEMICAL CONSIDERATIONS USING NMR [orgspectroscopyint.blogspot.com]

Solubility of tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

An In-depth Technical Guide to the Solubility of tert-Butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in modern medicinal chemistry. As a conformationally restricted aliphatic amine, its utility in drug discovery is significant, making a thorough understanding of its physicochemical properties essential for researchers, chemists, and formulation scientists. This document delineates the structural factors governing its solubility, presents qualitative and quantitative data, and provides detailed, field-proven experimental protocols for its characterization. The guide is designed to bridge theoretical understanding with practical laboratory application, ensuring reliable and reproducible results in a research and development setting.

Chapter 1: Physicochemical Properties and Their Influence on Solubility

The solubility of a molecule is not an arbitrary property but a direct consequence of its structure. For this compound (Molecular Formula: C₁₁H₂₀N₂O₂, Molecular Weight: 212.29 g/mol ), three primary structural motifs dictate its behavior in various solvents: the rigid bicyclic core, the lipophilic Boc-protecting group, and the basic primary amine.[1]

Molecular Structure Analysis

-

The Azabicyclo[3.1.1]heptane Core: This rigid, sp³-hybridized framework serves as a non-polar scaffold. Unlike flexible aliphatic chains, its conformational restriction can influence crystal lattice packing and reduces the entropic penalty of dissolution. Its hydrocarbon character contributes significantly to the molecule's overall non-polar surface area. Such bicyclic systems have become increasingly popular in drug design to improve the pharmacokinetic properties of lead molecules.[2]

-

The tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a large, non-polar moiety that dominates the molecule's physical properties.[3] It masks the polarity and nucleophilicity of the secondary amine within the bicyclic system and significantly increases the molecule's lipophilicity. This structural feature is the primary driver for its high solubility in a wide range of non-polar and polar aprotic organic solvents.[3][4]

-

The Primary Amino Group (-NH₂): This functional group is the molecule's primary center of polarity and basicity. It is capable of forming hydrogen bonds with protic solvents.[5] More importantly, its basic nature allows for protonation in acidic media to form a highly polar ammonium salt (R-NH₃⁺). This pH-dependent ionization is the key to modulating the compound's solubility in aqueous solutions, a critical factor in pharmaceutical development and work-up procedures.

Predicted Solubility Profile

Based on the molecular structure analysis, a general solubility profile can be predicted:

-

High Solubility: Expected in a broad range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. The large non-polar surface area from the Boc group and bicyclic core facilitates interaction with these media.[1][3]

-

Moderate to Low Solubility: Expected in polar protic solvents like methanol and ethanol. While the primary amine can hydrogen bond, the bulky non-polar regions of the molecule hinder extensive solvation.

-

Poor Solubility: Expected in highly non-polar alkane solvents (e.g., hexane) and neutral aqueous solutions (e.g., water, pH 7 buffer). The molecule is not sufficiently non-polar for the former, and lacks the charge necessary for the latter.

-

pH-Dependent Aqueous Solubility: Solubility in aqueous media is predicted to increase dramatically under acidic conditions (pH < 7) due to the protonation of the primary amine.

Chapter 2: Solubility Data

While comprehensive, publicly available quantitative solubility data (e.g., in g/L) is scarce, a robust qualitative profile can be constructed from the known behavior of Boc-protected amines and similar bicyclic structures.

Qualitative Solubility Table

The following table summarizes the expected qualitative solubility at ambient temperature (~20-25°C). This serves as a practical guide for solvent selection in synthesis, purification, and analysis.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Halogenated | Dichloromethane (DCM) | Highly Soluble | Excellent solvent for the non-polar Boc group and hydrocarbon scaffold. |

| Ethers | Tetrahydrofuran (THF) | Soluble | The polar ether functionality and non-polar ring are compatible with the molecule's mixed characteristics. |

| Esters | Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent capable of solvating both the carbamate and the lipophilic regions. |

| Polar Aprotic | Acetonitrile (MeCN) | Soluble | Good general-purpose solvent for moderately polar organic compounds. |

| Polar Aprotic | Dimethylformamide (DMF) | Highly Soluble | Strong polar aprotic solvent, effective for compounds with hydrogen bonding capabilities.[4] |

| Alcohols | Methanol (MeOH) | Moderately Soluble | The amine can hydrogen bond, but the large lipophilic portion limits high solubility.[6] |

| Hydrocarbons | Hexanes / Heptane | Sparingly Soluble | The molecule's polarity from the amine and carbamate groups is too high for dissolution in purely non-polar alkanes.[4] |

| Aqueous (Neutral) | Water (pH 7.0) | Sparingly Soluble | The large, non-polar structure dominates, preventing significant dissolution in the absence of ionization.[5] |

| Aqueous (Acidic) | 5% aq. HCl | Highly Soluble | Protonation of the basic primary amine forms a polar ammonium salt, which is readily solvated by water. |

pH-Dependent Aqueous Solubility: A Conceptual Overview

For any ionizable compound, solubility is not a single value but a function of pH. For a basic compound like this compound, the relationship is defined by the equilibrium between the insoluble free base (B) and the soluble protonated conjugate acid (BH⁺).

B(solid) ⇌ B(aqueous) + H₂O ⇌ BH⁺(aqueous) + OH⁻

As the pH of the solution decreases, the equilibrium shifts to the right, consuming the aqueous free base and pulling more solid into the solution to maintain equilibrium. This results in a logarithmic increase in total solubility as the pH drops below the pKa of the primary amine. This principle is fundamental for designing aqueous-based extractions or preparing solutions for biological assays.

Chapter 3: Experimental Protocols for Solubility Determination

Accurate solubility determination requires robust and reproducible methods. The choice of method depends on the required precision, from rapid qualitative screening to rigorous quantitative measurement.

Protocol 1: Rapid Qualitative Solubility Assessment

This protocol provides a fast and efficient way to screen solubility in a variety of solvents, essential for initial process development.

Objective: To visually determine if the compound is "soluble," "sparingly soluble," or "insoluble" in a range of solvents at a defined concentration (e.g., ~10 mg/mL).

Methodology:

-

Preparation: Label a series of small glass vials (e.g., 1.5 mL) for each solvent to be tested.

-

Aliquot Compound: Accurately weigh approximately 5 mg of the compound into each vial.

-

Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.

-

Mixing: Cap the vial securely and vortex for 60 seconds at room temperature.

-

Observation: Visually inspect the vial against a dark background.

-

Soluble: The solution is completely clear with no visible solid particles.

-

Sparingly Soluble: The majority of the solid has dissolved, but some particles remain, or the solution is hazy.

-

Insoluble: The vast majority of the solid remains undissolved.[3]

-

-

Record: Record the observation and repeat for all other solvents.

Protocol 2: Quantitative Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8] It ensures that the solution is truly saturated and that the measurement reflects a stable thermodynamic state.

Objective: To determine the precise solubility (e.g., in mg/mL or µg/mL) of the compound in a specific solvent at a controlled temperature.

Causality Behind Choices:

-

Excess Solid: Adding an amount of solid that is visibly in excess ensures that the solution reaches its saturation point.[7]

-

Prolonged Equilibration: Agitating the slurry for an extended period (24-48 hours) allows the system to reach thermodynamic equilibrium, accounting for slow dissolution kinetics or potential solid-form conversions.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.[8]

-

Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., PTFE) is crucial to ensure that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the result.

-

Validated Analytical Method: Using a validated, sensitive analytical method like HPLC-UV ensures accurate and precise quantification of the dissolved compound.[9]

Methodology:

-

Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure solid remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer.

-

Equilibration: Seal the vial and place it in an orbital shaker or on a rotator in a temperature-controlled incubator (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation:

-

Allow the vial to stand for 30 minutes to let larger particles settle.

-

Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter (chemically compatible, e.g., PTFE) into a clean analysis vial.

-

Analysis:

-

Prepare a series of dilutions of the filtered supernatant.

-

Quantify the concentration of the compound in the diluted samples using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve of known concentrations.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is the thermodynamic solubility at the specified temperature.

Chapter 4: Practical Considerations and Troubleshooting

-

Purity of Material: The presence of impurities can significantly alter measured solubility. Highly soluble impurities can lead to an overestimation, while insoluble impurities can lead to an underestimation. Always use material of the highest possible purity for definitive measurements.[8]

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can have different solubilities. The shake-flask method should ideally result in the solubility of the most stable form after prolonged equilibration. It is good practice to analyze the remaining solid post-experiment (e.g., by XRPD) to confirm the solid form.[10]

-

Supersaturation: If a compound is dissolved with the aid of heat, it may form a supersaturated solution upon cooling, which can persist for some time before precipitating.[4] Thermodynamic solubility must be measured by approaching equilibrium from an undersaturated state, as described in the shake-flask protocol.

Conclusion

This compound is a versatile chemical building block whose solubility is governed by a balance of a large, lipophilic Boc-protected scaffold and a polar, basic primary amine. It exhibits excellent solubility in a wide array of common organic solvents, making it easy to handle in synthetic applications.[1] Its aqueous solubility is minimal under neutral conditions but can be dramatically increased in acidic media through salt formation. This comprehensive guide provides the theoretical framework and practical, validated protocols necessary for researchers to accurately characterize and confidently manipulate this compound's solubility, facilitating its effective use in drug discovery and chemical development programs.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.

- Mcule. (n.d.). Endo-tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate. Mcule.

- Benchchem. (n.d.). Addressing solubility issues of Boc-Aminooxy-PEG4-CH2-Boc in organic solvents. Benchchem.

- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.

- Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. Universitat de Barcelona.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: tert-Butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate. AK Scientific, Inc.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: tert-butyl 1-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate. AK Scientific, Inc.

- Chemistry LibreTexts. (2024). Structure and Properties of Amines.

- Quora. (2018). Are amines soluble in organic solvents?. Quora.

- University of Toronto. (2023). Solubility of Organic Compounds.

- ResearchGate. (2024). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.

- ChemRxiv. (n.d.). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.

- Enamine. (n.d.). Bicyclic Aliphatic Amines. Enamine.

Sources

- 1. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 2. enamine.net [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. scispace.com [scispace.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 10. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

The Ascendancy of Bicyclic Amines: A Technical Guide to Their Core Principles and Applications in Modern Medicinal Chemistry

Abstract

Bicyclic amines have emerged as privileged scaffolds in contemporary drug discovery, prized for their unique three-dimensional structures that offer a compelling blend of conformational rigidity, metabolic stability, and novel exit vectors for substituent placement. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles and practical applications of bicyclic amines in medicinal chemistry. We will explore their structural classification, delve into key synthetic strategies with detailed experimental protocols, and illuminate their therapeutic significance through a survey of prominent drug molecules across a range of disease areas. This guide aims to be an essential resource, bridging the gap between foundational knowledge and the forefront of innovation in the application of these remarkable molecular architectures.

Introduction: The Strategic Advantage of Three-Dimensionality

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates. Bicyclic amines, a class of organic compounds featuring two fused or bridged ring systems containing at least one nitrogen atom, are at the vanguard of this movement. Their inherent structural rigidity and defined spatial arrangement of atoms offer several key advantages over their acyclic or monocyclic counterparts:

-

Conformational Restriction: By locking the molecule into a more defined shape, bicyclic scaffolds can pre-organize pharmacophoric elements for optimal interaction with a biological target, leading to enhanced potency and selectivity. This conformational constraint can also reduce the entropic penalty upon binding.

-

Improved Physicochemical Properties: The introduction of sp³-rich bicyclic systems can favorably modulate key drug-like properties. These scaffolds can influence lipophilicity (LogP), aqueous solubility, and membrane permeability, often leading to improved pharmacokinetic profiles. For instance, bridged amines have been observed to be less lipophilic than their monocyclic matched pairs.[1]

-

Enhanced Metabolic Stability: The rigid framework of bicyclic amines can shield metabolically labile sites from enzymatic degradation, thereby increasing the in vivo half-life of a drug molecule.

-

Novel Chemical Space: Bicyclic amines provide unique vectors for the spatial projection of substituents, allowing for the exploration of previously inaccessible regions of chemical space and the establishment of novel structure-activity relationships (SAR).

This guide will navigate the diverse landscape of bicyclic amines, providing the theoretical underpinnings and practical knowledge necessary to harness their full potential in drug discovery programs.

Classification of Bicyclic Amines: A Structural Overview

Bicyclic amines can be broadly categorized into three main classes based on the connectivity of the two rings: fused, bridged, and spirocyclic systems. Understanding these structural distinctions is crucial as they dictate the overall shape, rigidity, and synthetic accessibility of the scaffold.

Fused Bicyclic Amines

In fused systems, the two rings share two adjacent atoms (a bond). These scaffolds are prevalent in both natural products and synthetic pharmaceuticals. A notable example is the 3-azabicyclo[3.3.0]octane core, which is a key intermediate in the synthesis of the anti-diabetic drug Gliclazide.[2]

graph Fused_Bicyclic_Amine {

layout=neato;

node [shape=plaintext];

A [label="Fused Bicyclic Amine\n(e.g., 3-Azabicyclo[3.3.0]octane)"];

B [pos="0,0!", image="fused_bicyclic_amine.png"];

}

```**Caption:** General structure of a fused bicyclic amine.

Bridged Bicyclic Amines

Bridged bicyclic amines are characterized by two rings sharing two non-adjacent atoms, known as bridgehead atoms, which are connected by a "bridge" of one or more atoms. This arrangement imparts a high degree of rigidity and a distinct three-dimensional topology. The tropane alkaloid scaffold, found in molecules like atropine and cocaine, is a classic example of a bridged bicyclic amine.

[3]

```dot

graph Bridged_Bicyclic_Amine {

layout=neato;

node [shape=plaintext];

A [label="Bridged Bicyclic Amine\n(e.g., Tropane)"];

B [pos="0,0!", image="bridged_bicyclic_amine.png"];

}

Caption: General structure of a bridged bicyclic amine.

Spirocyclic Bicyclic Amines

Spirocyclic systems feature two rings connected by a single, shared atom. This spiro-fusion creates a unique and highly three-dimensional architecture with substituents projecting in orthogonal directions.

graph Spiro_Bicyclic_Amine {

layout=neato;

node [shape=plaintext];

A [label="Spirocyclic Bicyclic Amine"];

B [pos="0,0!", image="spiro_bicyclic_amine.png"];

}

Caption: General structure of a spirocyclic bicyclic amine.

Synthetic Strategies for Bicyclic Amine Construction

The synthesis of bicyclic amines often requires specialized strategies to construct their complex and strained ring systems. Here, we highlight two powerful intramolecular cyclization reactions that have proven invaluable in this endeavor.

The Hofmann-Löffler-Freytag (HLF) Reaction

The Hofmann-Löffler-Freytag (HLF) reaction is a classic and robust method for the synthesis of pyrrolidines and piperidines via an intramolecular C-H amination. [4][5]The reaction proceeds through a nitrogen-centered radical cation, which abstracts a hydrogen atom from a remote carbon, typically at the δ-position, leading to the formation of a five-membered ring.

Reaction Mechanism:

Caption: Mechanism of the Hofmann-Löffler-Freytag Reaction.

Experimental Protocol: Synthesis of a Bridged Bicyclic Amine via Intramolecular C-H Amination [6][7][8] This protocol describes a general procedure for the synthesis of bridged bicyclic amines using a synergistic activation by light and heat.

Materials:

-

N-chloroamine precursor

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert gas (e.g., nitrogen or argon)

-

Photoreactor equipped with a suitable light source (e.g., blue LEDs)

-

Heating mantle

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the N-chloroamine precursor in the anhydrous solvent.

-

Degas the solution by bubbling with the inert gas for 15-20 minutes.

-

Place the reaction vessel in the photoreactor and irradiate with the light source while stirring.

-

Simultaneously, heat the reaction mixture to the desired temperature (e.g., 60-80 °C) using the heating mantle.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired bridged bicyclic amine.

Intramolecular C-H Amination

More broadly, intramolecular C-H amination reactions, often catalyzed by transition metals, have become a powerful tool for the synthesis of a wide variety of bicyclic amines, including bridged, fused, and spirocyclic systems. [1]These reactions offer a highly efficient and atom-economical approach to constructing complex nitrogen-containing scaffolds.

Physicochemical Properties of Bicyclic Amines in Drug Design

The incorporation of a bicyclic amine scaffold can have a profound impact on the physicochemical properties of a molecule. A key parameter in drug design is the basicity of an amine, quantified by its pKa. The pKa influences the ionization state of a molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.

The conformational constraints of bicyclic systems can lead to significant and sometimes non-intuitive effects on pKa. For example, the spatial orientation of electron-withdrawing groups relative to the nitrogen lone pair can have a dramatic impact on basicity. Fluorination is a common strategy to modulate pKa, and in bicyclic systems, the effect of fluorine substitution is highly dependent on its position and stereochemistry. [9][10][11] Table 1: Comparison of pKa and LogP for Selected Bicyclic Amine Scaffolds

| Bicyclic Amine Scaffold | pKa | cLogP |

| Quinuclidine | 11.1 | 1.4 |

| Tropane | 10.4 | 1.5 |

| 3-Azabicyclo[3.1.0]hexane | 9.2 | 0.4 |

| 7-Azabicyclo[2.2.1]heptane | 9.8 | 0.8 |

Note: These are representative values and can vary depending on substitution.

Bicyclic Amines in Approved Drugs: Case Studies

The therapeutic impact of bicyclic amines is evident in the numerous approved drugs that feature these scaffolds. Below, we examine several key examples, highlighting the role of the bicyclic amine in their mechanism of action and overall pharmacological profile.

Varenicline (Chantix®): A Bridged Bicyclic Amine for Smoking Cessation

Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) and is a first-line treatment for smoking cessation. [12][13][14][15]Its rigid, bridged bicyclic structure, derived from the natural product cytisine, is crucial for its high affinity and selectivity for the α4β2 nAChR subtype. [1] Mechanism of Action:

Caption: Mechanism of action of Varenicline.

Solifenacin (Vesicare®): A Fused Bicyclic Amine for Overactive Bladder

Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a preference for the M3 subtype, and is used to treat overactive bladder. [16][17][18][19]Its structure features a quinuclidine ring, a bridged bicyclic amine, fused to a tetrahydroisoquinoline moiety. This complex, rigid structure is responsible for its high affinity and selectivity.

Experimental Protocol: Synthesis of Solifenacin [8][11][12][15][20][21][22][23] This protocol outlines a key step in the synthesis of solifenacin, the coupling of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-3-quinuclidinol.

Materials:

-

(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

-

Triphosgene

-

Pyridine

-

(R)-3-quinuclidinol

-

Sodium hydride

-

Anhydrous aprotic solvent (e.g., toluene, THF)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in the anhydrous aprotic solvent.

-

Cool the solution to 0 °C and add pyridine.

-

Slowly add a solution of triphosgene in the same solvent, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours to form the corresponding carbonyl chloride intermediate.

-

In a separate flask, prepare a suspension of sodium hydride in the anhydrous aprotic solvent.

-

To this suspension, add a solution of (R)-3-quinuclidinol in the same solvent and stir at room temperature for 30-60 minutes.

-

Add the previously prepared carbonyl chloride solution to the (R)-3-quinuclidinol/sodium hydride mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude solifenacin base by column chromatography.

Umeclidinium Bromide (Incruse® Ellipta®): A Quaternary Bridged Bicyclic Amine for COPD

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) used in the maintenance treatment of chronic obstructive pulmonary disease (COPD). [24][25][26]It features a quaternary ammonium salt of a quinuclidine derivative. The permanent positive charge on the nitrogen atom is a key feature, limiting its systemic absorption and confining its action to the lungs when administered via inhalation. [26]

Epibatidine: A Potent Analgesic from Nature

Epibatidine is a natural alkaloid isolated from the skin of the poison frog Epipedobates tricolor. It is an extremely potent agonist of nicotinic acetylcholine receptors and exhibits analgesic effects far exceeding that of morphine. [21][27][28]Due to its high toxicity, epibatidine itself is not used clinically, but its 7-azabicyclo[2.2.1]heptane core has served as a valuable template for the design of novel analgesic agents with improved safety profiles. [16]

Emerging Applications of Bicyclic Amines in Drug Discovery

The versatility of bicyclic amine scaffolds continues to be explored in a wide range of therapeutic areas beyond those highlighted above.

-

Oncology: Bicyclic amines are being investigated as inhibitors of key cancer targets, such as cyclin-dependent kinase 2 (CDK2), for the treatment of metastatic breast and lung cancer. [5][27][29]* Neurodegenerative Diseases: The ability of bicyclic amines to cross the blood-brain barrier and interact with central nervous system targets makes them attractive scaffolds for the development of drugs for Alzheimer's and Parkinson's diseases. [4]* Antiviral Agents: Bicyclic amines have shown promise as antiviral agents, with some derivatives exhibiting activity against influenza and other viruses. [18][28][30][31]Bicyclic scaffolds have also been incorporated into HIV protease inhibitors. [8][12][13][27][32]

Conclusion

Bicyclic amines represent a powerful and versatile class of scaffolds in modern medicinal chemistry. Their unique three-dimensional structures provide a wealth of opportunities to design novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. As synthetic methodologies for their construction continue to advance, we can expect to see an even greater proliferation of these remarkable architectures in the next generation of therapeutics. This guide has provided a comprehensive overview of the core principles and applications of bicyclic amines, and it is our hope that it will serve as a valuable resource for scientists working at the forefront of drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. patents.justia.com [patents.justia.com]

- 3. researchgate.net [researchgate.net]

- 4. Ligands of neuronal nicotinic acetylcholine receptor (nAChR): inferences from the Hansch and 3-D quantitative structure-activity relationship (QSAR) Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. M3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. investigacion.unirioja.es [investigacion.unirioja.es]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A More Sustainable Process for Preparation of the Muscarinic Acetylcholine Antagonist Umeclidinium Bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hakon-art.com [hakon-art.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. Bicyclol: a novel drug for treating chronic viral hepatitis B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]